3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide
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Overview
Description
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Morpholine Group: The morpholine group is typically introduced through a nucleophilic substitution reaction using morpholine and an appropriate electrophile.
Final Coupling Step: The final step involves coupling the intermediate with a propanamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling and regulation . By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The molecular targets and pathways involved include the c-Met and VEGFR-2 signaling pathways .
Comparison with Similar Compounds
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds have a similar triazoloquinazoline core but differ in their substituents and biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also have a triazoloquinazoline core and are studied for their kinase inhibitory activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds have a different fused ring system but share similar biological activities.
The uniqueness of this compound lies in its specific substituents and their contribution to its biological activities.
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O3/c26-19-7-5-18(6-8-19)17-31-24(34)20-3-1-2-4-21(20)32-22(28-29-25(31)32)9-10-23(33)27-11-12-30-13-15-35-16-14-30/h1-8H,9-17H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZTYGBFWLQNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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